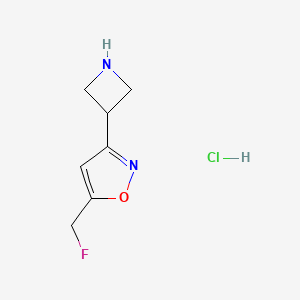

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

Description

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a heterocyclic compound featuring an oxazole core substituted with a fluoromethyl group at position 5 and an azetidine ring at position 3. The azetidine moiety introduces conformational rigidity, while the fluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical exploration .

Properties

Molecular Formula |

C7H10ClFN2O |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C7H9FN2O.ClH/c8-2-6-1-7(10-11-6)5-3-9-4-5;/h1,5,9H,2-4H2;1H |

InChI Key |

XFFJSMGQGSWCML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NOC(=C2)CF.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: This method is efficient for synthesizing functionalized azetidines, although it has faced challenges that recent improvements have addressed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

- Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

- Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Substitution reagents : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce azetidine derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride has several scientific research applications, including:

- Chemistry : Used in the synthesis of complex organic molecules and as a building block for various chemical reactions .

- Biology : Investigated for its potential as a bioactive compound in various biological assays .

- Medicine : Explored for its potential therapeutic properties, including antiviral activity .

- Industry : Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of azetidine-containing heterocycles. Below is a comparison with structurally related molecules:

*Calculated based on standard atomic weights.

Physicochemical and Functional Comparisons

Core Heterocycle :

- 1,2-Oxazole (target compound): Exhibits moderate aromaticity and polarity. The oxazole ring is less electron-deficient than oxadiazole, influencing binding interactions .

- 1,2,4-Oxadiazole : More electron-deficient, enhancing hydrogen-bond acceptor capacity but reducing metabolic stability compared to oxazole .

- Substituent Effects: Fluoromethyl vs. Trifluoromethyl: Fluoromethyl (CH₂F) offers a balance of lipophilicity and polarity, whereas trifluoromethyl (CF₃) is strongly electron-withdrawing and more resistant to oxidation . Azetidine vs.

- Biological Activity: The trimethoxyphenyl-substituted oxazole () demonstrates significant anti-inflammatory activity, suggesting that electron-rich aromatic substituents on oxazole cores may enhance enzyme inhibition .

Research Findings and Implications

- Synthetic Accessibility : Compounds like 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride are synthesized via Pd-catalyzed amidation or van Leusen procedures (similar to ), suggesting feasible routes for the target compound .

- Therapeutic Potential: The fluoromethyl group’s balance of lipophilicity and the azetidine’s rigidity position the target compound as a candidate for CNS or anti-inflammatory drug development, akin to the LOX/COX-2 inhibitor in .

- Unanswered Questions : Stability, solubility, and in vivo efficacy data are lacking for the target compound. Comparative studies with its oxadiazole analogs could clarify structural advantages.

Biological Activity

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring and an oxazole moiety, which are known for their diverse biological activities. The fluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound has been described in various studies. A notable method involves the use of chiral isoxazoline azetidine derivatives as precursors, which are synthesized through a multi-step process involving cyclization reactions and subsequent modifications to introduce the fluoromethyl group .

Antimicrobial Activity

Research indicates that compounds within the oxazole family exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 64 μg/mL, with some derivatives demonstrating exceptional potency against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole | < 64 | Gram-positive bacteria |

| Similar derivatives | < 16 | Staphylococcus aureus |

| Similar derivatives | < 32 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (NCl H-522) cancer cells. The activity is often correlated with structural modifications at specific positions on the oxazole ring .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilic nature of the fluoromethyl group may allow these compounds to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Interference with Metabolic Pathways : Some studies suggest that these compounds may interfere with metabolic pathways critical for cancer cell survival.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of oxazole derivatives against various bacterial strains, revealing that certain modifications significantly enhanced antibacterial activity compared to standard treatments like ampicillin .

- Anticancer Screening : In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potential as lead compounds for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.